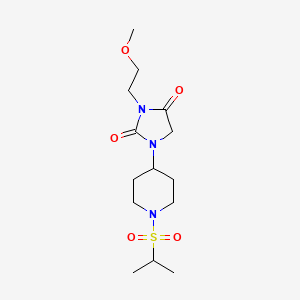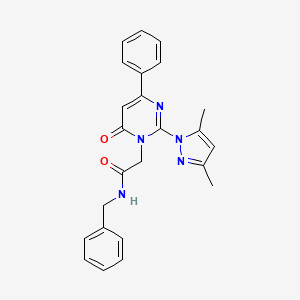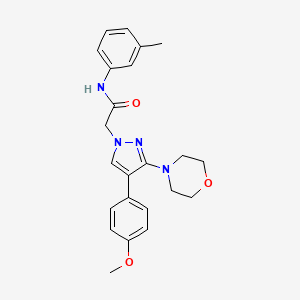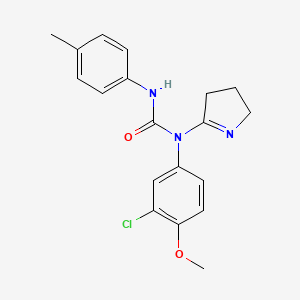
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea, also known as CDPU, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Substituent Effect on Ring-Opening Polymerization
A study by Makiuchi, Sudo, and Endo (2015) investigated the effects of substituents in N-aryl-N′-pyridyl ureas on the thermal latent initiation of epoxide ring-opening polymerization. Their research highlighted how the electronic nature of substituents influences polymerization activity, suggesting potential applications in developing new polymeric materials with tailored properties (Makiuchi, Sudo, & Endo, 2015).
Synthesis and Characterization Techniques
Sarantou and Varvounis (2022) described the synthesis of a closely related compound through both one-step and two-step methods, offering insights into synthetic strategies that could be applied to similar urea derivatives. This work emphasizes the importance of methodological choices in the synthesis of complex organic compounds and their characterization through various spectroscopic techniques (Sarantou & Varvounis, 2022).
Anticancer Investigations of Urea Derivatives
Research by Mustafa, Perveen, and Khan (2014) focused on the synthesis of unsymmetrical 1,3-disubstituted ureas, including derivatives similar to the queried compound, to explore their enzyme inhibition and anticancer properties. This study underscores the potential of urea derivatives in medicinal chemistry, particularly in designing new anticancer agents (Mustafa, Perveen, & Khan, 2014).
Urea Derivatives as Cytokinin-like Compounds
Ricci and Bertoletti (2009) reviewed the role of urea derivatives in plant biology, specifically their cytokinin-like activity which influences cell division and differentiation. This highlights the versatility of urea derivatives in both human and plant sciences, offering insights into their role as synthetic cytokinins (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-5-7-14(8-6-13)22-19(24)23(18-4-3-11-21-18)15-9-10-17(25-2)16(20)12-15/h5-10,12H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOVFVMDRZVOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

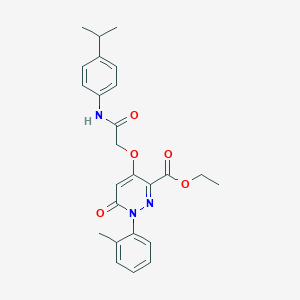
![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)
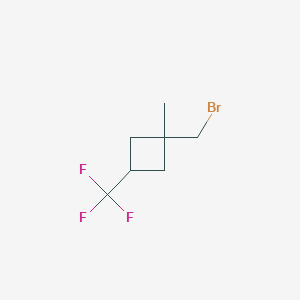
![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)
![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)
![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)
